![molecular formula C11H19ClN4O B1398449 N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220027-65-5](/img/structure/B1398449.png)

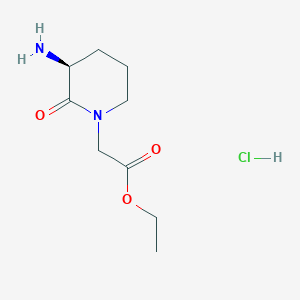

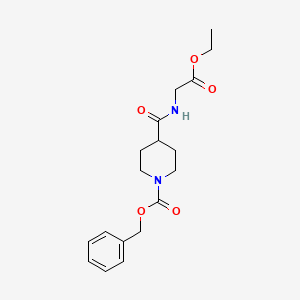

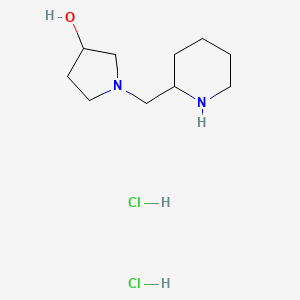

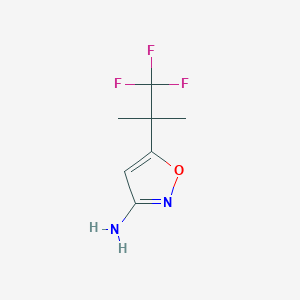

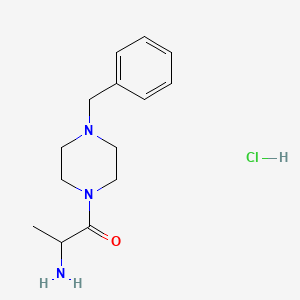

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Descripción general

Descripción

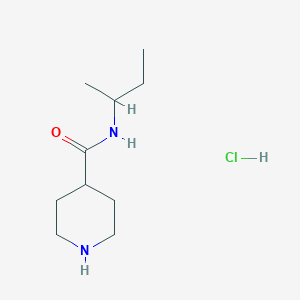

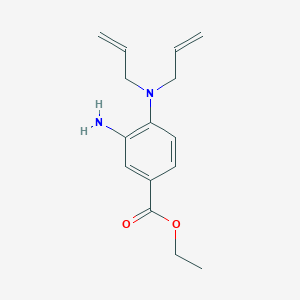

The compound is a derivative of pyrazolo-pyridine, which is a type of heterocyclic compound . Pyrazolo-pyridines are known to possess a wide range of pharmacological properties and are part of several drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, have been synthesized through reactions involving malononitrile and cyanoacetamide .Aplicaciones Científicas De Investigación

Neuropathic Pain Treatment

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride and its analogs show promise in treating neuropathic pain. A specific analogue, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, exhibited significant efficacy in both acute and chronic neuropathic pain models in rodents. Its activity is linked to cannabinoid receptor subtype 1 (CB₁) and tumour necrosis factor-alpha (TNF-α) inhibition, suggesting a multi-targeted approach to pain management (Yogeeswari et al., 2013).

Synthesis and Chemical Structure Analysis

Studies have explored the synthesis and structural characteristics of various derivatives of this compound. These include investigations into hydrogen-bonded chains and rings, highlighting significant differences in structures resulting from minor changes in substituents. This research provides insights into the compound's chemical behavior and potential applications in various fields (Trilleras et al., 2008).

Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase

Derivatives of this compound have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase. This research indicates potential applications in treating tuberculosis, with specific derivatives showing notable inhibition of MTB in vitro, suggesting a novel approach to tackling this infectious disease (Samala et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the grk2 kinase . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus regulating their function.

Mode of Action

By binding to the ATP-binding site of the kinase, these inhibitors can prevent the enzyme from phosphorylating its targets .

Propiedades

IUPAC Name |

N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9;/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWAJKDKCNXRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NNC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)